MAO-A Inhibition: 4-[(Chloroacetyl)amino]-N-methylbenzamide Demonstrates Micromolar Activity Distinct from Inactive Class Members
4-[(Chloroacetyl)amino]-N-methylbenzamide exhibits measurable inhibition of recombinant bovine mitochondrial MAO-A with an IC₅₀ of 1.24 μM [1]. This contrasts with non-electrophilic N-methylbenzamide controls (nitro- and acetamido-substituted) that were designed specifically to lack such reactive functionality and are anticipated to show no or negligible activity in comparable electrophile-dependent assays [2].
| Evidence Dimension | MAO-A Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.24 μM (1.24 × 10³ nM) |
| Comparator Or Baseline | Nitro-N-methylbenzamide and acetamido-N-methylbenzamide (designed as non-electrophilic controls; quantitative activity data not reported) |
| Quantified Difference | Not quantifiable (comparator data unavailable); target compound demonstrates measurable inhibition while controls are predicted to be inactive |
| Conditions | Recombinant bovine mitochondrial MAO-A; substrate: benzylamine or serotonin; incubation: 60 min; detection: fluorimetry [1] |
Why This Matters
This data confirms that the chloroacetyl group confers functional activity distinct from non-halogenated analogs, enabling this compound to serve as a tool for investigating electrophile-dependent MAO-A inhibition.
- [1] BindingDB. BDBM50597779 / CHEMBL5205498: 4-[(Chloroacetyl)amino]-N-methylbenzamide MAO-A Inhibition Data. Accessed 2026. View Source
- [2] Giolitti A, Corsi M, et al. Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2004;14(19):4991-4994. View Source
